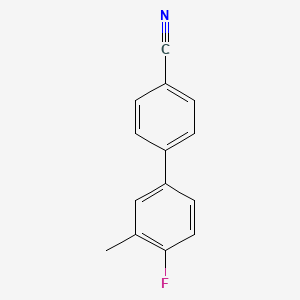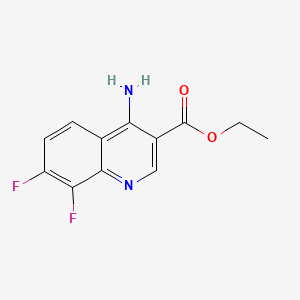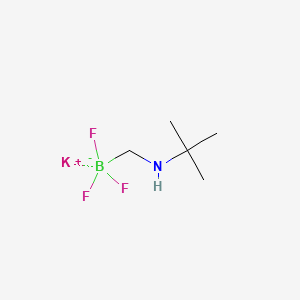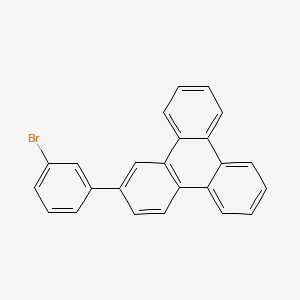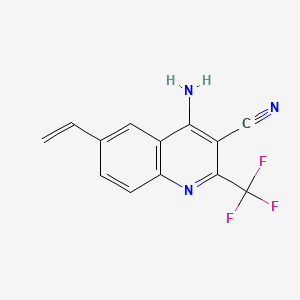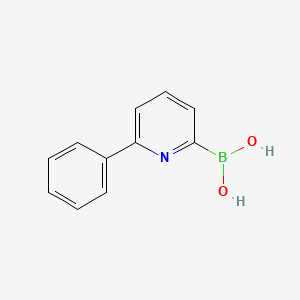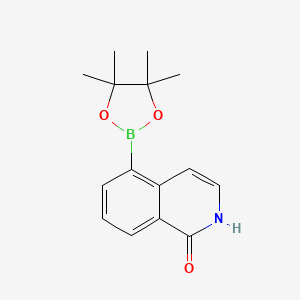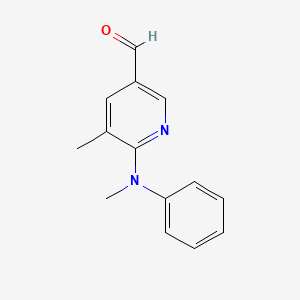
4-Bromo-2-isobutoxypiridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-isobutoxypyridine is a chemical compound with the molecular formula C9H12BrNO . It is a type of organoboron compound that is used in various chemical reactions .
Synthesis Analysis
The synthesis of 4-Bromo-2-isobutoxypyridine and similar compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . This process involves the reaction of organometallic reagents with boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-isobutoxypyridine can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to compute the Molecular Electrostatic Potential (MEP) and simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) .Chemical Reactions Analysis
4-Bromo-2-isobutoxypyridine can participate in various chemical reactions. For example, it can be used in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . It can also undergo protodeboronation, a process that is not well developed but has been reported for 1°, 2°, and 3° alkyl boronic esters .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-isobutoxypyridine can be determined through various methods. For example, its melting point, boiling point, density, and molecular weight can be measured .Aplicaciones Científicas De Investigación
Materiales Ópticos No Lineales
Los derivados de piridina, como la “4-Bromo-2-isobutoxypiridina”, se pueden usar en la síntesis de materiales ópticos no lineales (NLO) orgánicos . Estos materiales tienen una respuesta de polarización NLO electrónica mejorada, lo cual es crucial para el desarrollo de dispositivos optoelectrónicos .
Ingeniería de Cristales
El compuesto se puede usar en ingeniería de cristales, particularmente en el crecimiento de cristales únicos mediante el método de evaporación lenta de disolventes (SSE) . Estos cristales tienen aplicaciones en varios campos, incluida la optoelectrónica .
Caracterización Espectroscópica
“this compound” se puede usar en estudios de caracterización espectroscópica. Su geometría molecular y análisis espectral de vibración (FTIR, RAMAN y NMR) se pueden llevar a cabo experimental y teóricamente .
Análisis Térmico
El compuesto se puede usar en estudios de análisis térmico. Las características térmicas del cristal tal como se cultiva se pueden analizar mediante termogravimetría (TG) y análisis térmico diferencial (DTA) .
Polímeros Biomédicos
Aunque no se menciona directamente en los resultados de la búsqueda, los derivados de piridina se utilizan a menudo en la síntesis de polímeros biomédicos . Estos polímeros tienen aplicaciones prometedoras en varios campos biomédicos, como la administración de medicamentos terapéuticos, la detección y el diagnóstico de enfermedades, la biosensibilidad, la medicina regenerativa y el tratamiento de enfermedades .
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-2-isobutoxypyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Result of Action
The molecular effect of 4-Bromo-2-isobutoxypyridine’s action is the formation of new carbon-carbon bonds . This is a key step in the synthesis of complex organic molecules. On a cellular level, this can lead to the production of new organic compounds, depending on the specific context of the reaction .
Action Environment
The action of 4-Bromo-2-isobutoxypyridine is influenced by the reaction conditions of the SM coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . The compound is relatively stable, readily prepared, and generally environmentally benign, which suggests that it may be robust against various environmental factors .
Direcciones Futuras
Future research on 4-Bromo-2-isobutoxypyridine and similar compounds may focus on further developing their synthesis methods, exploring their use in new chemical reactions, and investigating their potential applications in areas such as catalysis, medicinal chemistry, polymer, or optoelectronics materials .
Propiedades
IUPAC Name |
4-bromo-2-(2-methylpropoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)6-12-9-5-8(10)3-4-11-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGVWECKFKGJDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=CC(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744865 |
Source


|
| Record name | 4-Bromo-2-(2-methylpropoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289132-07-5 |
Source


|
| Record name | 4-Bromo-2-(2-methylpropoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
